N'~1~-((E)-1-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-(4-NITROPHENYL)ACETOHYDRAZIDE
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Overview
Description
N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-2-{4-nitrophenyl}acetohydrazide is a complex organic compound that features a pyrazole ring, a methoxybenzylidene group, and a nitrophenylacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-2-{4-nitrophenyl}acetohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones.
Introduction of the Methoxybenzylidene Group: This step involves the reaction of the pyrazole derivative with 4-methoxybenzaldehyde under basic conditions to form the methoxybenzylidene intermediate.
Formation of the Acetohydrazide Moiety: The final step involves the reaction of the methoxybenzylidene intermediate with 4-nitrophenylhydrazine to form the target compound[][3].
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-2-{4-nitrophenyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-2-{4-nitrophenyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-2-{4-nitrophenyl}acetohydrazide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4-Methoxybenzaldehyde: A precursor used in the synthesis of the target compound.
4-Nitrophenylhydrazine: Another precursor used in the synthesis.
Uniqueness
N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-2-{4-nitrophenyl}acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H23N5O4 |
---|---|
Molecular Weight |
421.4g/mol |
IUPAC Name |
N-[(E)-[3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C22H23N5O4/c1-15-10-16(2)26(25-15)14-19-11-18(6-9-21(19)31-3)13-23-24-22(28)12-17-4-7-20(8-5-17)27(29)30/h4-11,13H,12,14H2,1-3H3,(H,24,28)/b23-13+ |
InChI Key |
DNIRFTPLAPTQSW-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC(=NN1CC2=C(C=CC(=C2)/C=N/NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])OC)C |
SMILES |
CC1=CC(=NN1CC2=C(C=CC(=C2)C=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])OC)C |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=CC(=C2)C=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])OC)C |
Origin of Product |
United States |
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